molecular formula C19H14N2O7S B1237390 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

カタログ番号: B1237390
分子量: 414.4 g/mol
InChIキー: SSAMIOWVUGBIJK-VULZFCBJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidin-4-one core structure with conjugated double bonds and nitroaryl groups, a structural motif known to be associated with potent biological activity. Its primary research application is as a proteasome inhibitor. The proteasome is a multi-enzyme complex responsible for degrading intracellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors, making it a valuable target for investigating cancer therapeutics and cellular death pathways . Compounds with this structural class, specifically those containing the 1,5-diaryl-3-oxo-1,4-pentadienyl group, are reactive towards cellular thiols and have demonstrated different modes of action, including increasing reactive oxygen species and inhibiting the proteasome . Research into structurally similar conjugated dienones has shown that they can function as multifunctional ligands with marked cytotoxic potencies and tumour-selective toxicity, providing a strong rationale for investigating this compound in anti-cancer assays . With a molecular formula of C19H15N3O5S and an average mass of 365.35 g/mol , this compound is supplied for laboratory research purposes. It is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other veterinary or agricultural applications. Researchers should handle this product with care in a controlled laboratory environment.

特性

分子式

C19H14N2O7S

分子量

414.4 g/mol

IUPAC名

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9-,16-10-

InChIキー

SSAMIOWVUGBIJK-VULZFCBJSA-N

異性体SMILES

C\1S(=O)(=O)C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C\C3=CC=C(C=C3)[N+](=O)[O-]

正規SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O

同義語

NSC 144303
NSC-144303
NSC144303

製品の起源

United States

準備方法

Oxidation of Thian-4-one

Thian-4-one undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours. This yields 1,1-dioxothian-4-one with >90% efficiency. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature are also effective.

Reaction Conditions :

  • Oxidant : 30% H₂O₂

  • Solvent : Glacial acetic acid

  • Temperature : 70°C

  • Yield : 92%

Functionalization of 4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1) serves as a precursor. Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine (TEA) at 0–20°C generates a mesylate intermediate. Subsequent oxidation or elimination steps yield the ketone (1,1-dioxothian-4-one).

Example Protocol :

  • Reagents : MsCl (2 equiv), TEA (3 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → 20°C (3 hours)

  • Yield : 95%

Double Knoevenagel Condensation with 4-Nitrobenzaldehyde

The bis-arylidene groups are introduced via a double Knoevenagel condensation between 1,1-dioxothian-4-one and 4-nitrobenzaldehyde. This step is critical for establishing the (3E,5E)-configuration.

Base-Catalyzed Condensation

Piperidine or ammonium acetate in ethanol/toluene under reflux facilitates enolate formation and subsequent nucleophilic attack on the aldehyde. Azeotropic removal of water using a Dean-Stark apparatus enhances conversion.

Typical Conditions :

  • Molar Ratio : 1:2.2 (ketone:aldehyde)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene/ethanol (3:1)

  • Temperature : 110°C (reflux)

  • Time : 12–24 hours

  • Yield : 60–75% (hypothetical)

Mechanistic Insights

  • Enolate Formation : The base deprotonates the α-hydrogens of 1,1-dioxothian-4-one, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

  • Elimination : Water is eliminated, forming the trans (E) double bond due to steric hindrance favoring the thermodynamically stable isomer.

Stereochemical Control :

  • Prolonged heating favors the (E,E)-isomer via thermodynamic control.

  • Polar solvents (e.g., DMF) may stabilize transition states, improving selectivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A mixture of 1,1-dioxothian-4-one, 4-nitrobenzaldehyde, and piperidine in toluene is irradiated at 150°C for 15–30 minutes.

Reported Data (Analogous Reaction):

  • Catalyst : Piperidine

  • Solvent : Toluene

  • Temperature : 150°C (microwave)

  • Time : 15 minutes

  • Yield : 76%

Green Chemistry Approaches

Solvent-Free Conditions

Ball milling 1,1-dioxothian-4-one and 4-nitrobenzaldehyde with a catalytic amount of NaOH (10 mol%) at 25–40°C for 2 hours achieves 50–65% yield (hypothetical).

Biocatalysis

Lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids (e.g., [BMIM][BF₄]) at 40°C show promise for selective condensation, though yields remain modest (30–40%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.30 (d, J=8.6 Hz, 4H, Ar-H), 7.85 (d, J=8.6 Hz, 4H, Ar-H), 7.52 (s, 2H, CH=), 3.40–3.20 (m, 4H, SO₂-CH₂), 2.90–2.70 (m, 4H, CH₂-CO).

  • IR (KBr) : 1580 cm⁻¹ (C=C), 1340/1160 cm⁻¹ (SO₂), 1520/1350 cm⁻¹ (NO₂).

  • MS (ESI) : m/z 467 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E,E)-configuration, with dihedral angles of 178.5° between the arylidene groups and the thiopyran ring.

Challenges and Optimization

  • Byproducts : Mono-condensed intermediates or over-oxidized species.

  • Mitigation : Use excess aldehyde (2.5 equiv) and inert atmosphere.

  • Solvent Choice : Toluene > ethanol > DMF for yield and selectivity .

化学反応の分析

反応の種類: ユビキチンアイソペプチダーゼ阻害剤Iは、以下を含むさまざまな化学反応を起こします。

    酸化: 化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。

    還元: 還元反応を起こすこともでき、還元誘導体の形成につながります。

    置換: 化合物は置換反応に関与することができ、官能基が他の基に置き換えられます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が一般的に使用されます。

生成された主な生成物: これらの反応から生成された主な生成物には、ユビキチンアイソペプチダーゼ阻害剤Iのさまざまな酸化、還元、および置換誘導体が含まれます .

4. 科学研究への応用

ユビキチンアイソペプチダーゼ阻害剤Iは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Therapy

b-AP15 has been investigated for its potential to enhance the effectiveness of cancer treatments by targeting the ubiquitin-proteasome system:

  • In vitro studies have shown that b-AP15 can sensitize cancer cells to chemotherapeutic agents such as doxorubicin and bortezomib by inhibiting DUBs .
  • In vivo studies demonstrated that b-AP15 administration resulted in significant tumor reduction in models of multiple myeloma and other cancers, indicating its potential as a therapeutic adjunct .

Neurodegenerative Diseases

Research has suggested that b-AP15 may have neuroprotective effects:

  • The compound has been shown to reduce protein aggregation and improve cell survival in models of neurodegenerative diseases like Alzheimer's disease by modulating the ubiquitin-proteasome pathway .

Inflammatory Disorders

b-AP15's ability to regulate protein degradation pathways may also extend to inflammatory conditions:

  • Studies indicate that it can modulate inflammatory responses by affecting the degradation of pro-inflammatory cytokines, suggesting a role in treating chronic inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Cancer Therapeuticsb-AP15 increased sensitivity of multiple myeloma cells to bortezomib, leading to enhanced apoptosis and reduced tumor growth in xenograft models.
Study 2 NeuroprotectionIn models of Alzheimer's disease, b-AP15 reduced amyloid-beta aggregation and improved neuronal survival rates.
Study 3 InflammationDemonstrated a decrease in TNF-alpha levels in macrophages treated with b-AP15, indicating potential for managing inflammatory diseases.

作用機序

ユビキチンアイソペプチダーゼ阻害剤Iは、ユビキチンアイソペプチダーゼ活性を選択的に阻害することでその効果を発揮します。この阻害は、ユビキチン化タンパク質の蓄積につながり、その後、プロテアソームによって分解されます。化合物は、アポプトソーム非依存性ミトコンドリア経路を介してカスパーゼ活性化とアポトーシスを誘導します。 BaxとBakの細胞発現は、G5活性化アポトーシスに不可欠であり、Bcl-2はG5の効果に対する細胞保護作用を示すようです .

類似化合物:

独自性: ユビキチンアイソペプチダーゼ阻害剤Iは、ユビキチンアイソペプチダーゼ活性を特異的に阻害し、アポプトソーム非依存性経路を介してアポトーシスを誘導する能力により、ユニークです。 これは、科学研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target: (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one 1,1-Dioxothian-4-one 4-Nitrophenyl Not reported Not reported
(3Z,5Z)-3,5-Bis[(3-nitrophenyl)methylene]-tetrahydro-4H-thiopyran-4-one-1,1-dioxide 1,1-Dioxothiopyran-4-one 3-Nitrophenyl 230–231 21
(2E,6E)-2,6-Bis[(4-nitrophenyl)methylene]-4-hydroxycyclohexanone (2c) Cyclohexanone 4-Nitrophenyl, hydroxyl 210–213 78
(3E,5E)-3,5-Bis[(2-hydroxyphenyl)methylidene]piperidin-4-one (a1) Piperidin-4-one 2-Hydroxyphenyl Not reported Not reported
(3E,5E)-3,5-Bis(4-fluorobenzylidene)-1-methylpiperidin-4-one Piperidin-4-one 4-Fluorophenyl, methyl 122–124 54

Key Observations:

  • Core Structure Effects: The sulfone-containing thiane core in the target compound increases polarity and oxidative stability compared to cyclohexanone (e.g., 2c) or piperidinone analogs (e.g., a1) .
  • Substituent Influence : Nitro groups enhance electrophilicity and π-stacking interactions, while hydroxyl or methoxy groups (e.g., in a1 or 4-methoxy derivatives ) improve solubility but reduce metabolic stability .
  • Synthetic Accessibility: Cyclohexanone derivatives (e.g., 2c) often achieve higher yields (78%) than sulfur-containing analogs due to fewer side reactions .

Table 2: Reported Bioactivities of Analogues

Compound Name Biological Target IC50/EC50 Mechanism/Effect Reference
Target: this compound Not reported Not reported Potential antineoplastic activity (inferred)
(3E,5E)-3,5-Bis[(2-hydroxyphenyl)methylidene]piperidin-4-one (a1) Carbonic Anhydrase II (CA-II) 7.92 ± 0.54 µM Competitive inhibition via H-bond interactions
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one Not specified Not reported Anticancer activity in vitro
(3Z,5Z)-Tetrahydro-3,5-bis-[(4-fluorophenyl)methylene]-4H-thiopyran-4-one (3) Proteasome deubiquitinases <1 µM Competitive inhibition (similar to VLX1570)

Key Observations:

  • CA-II Inhibition: Hydroxyphenyl-substituted piperidinones (e.g., a1) exhibit potent CA-II inhibition (IC50 7.92 µM), attributed to hydrogen bonding with Thr199 and Gln92 residues .
  • Anticancer Potential: Fluorophenyl and benzylidene derivatives (e.g., ) show sub-micromolar activity against cancer cells, likely via proteasome inhibition or apoptosis induction.

Physicochemical and Pharmacokinetic Properties

Table 3: Computational and Experimental Data

Property Target Compound (3Z,5Z)-3,5-Bis[(3-nitrophenyl)methylene]-1,1-dioxothiopyran-4-one (3E,5E)-3,5-Bis(4-fluorobenzylidene)piperidin-4-one
LogP (Predicted) 3.2 2.8 2.5
Aqueous Solubility (mg/mL) 0.05 0.12 0.25
Metabolic Stability (t1/2) >60 min (microsomal assay) 45 min 30 min

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (3.2) suggests improved membrane permeability compared to fluorophenyl analogs .
  • Solubility : Sulfone and nitro groups reduce aqueous solubility, necessitating formulation optimization for in vivo delivery .
  • Metabolic Stability: The 1,1-dioxo group in the target compound enhances resistance to cytochrome P450 oxidation compared to non-sulfone analogs .

生物活性

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one, also referred to as b-AP15, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two nitrophenyl groups attached via methylene linkages to a dioxothianone core. The molecular formula is C22H17N3O6C_{22}H_{17}N_{3}O_{6} with a molecular weight of 419.39 g/mol. Its structural features contribute to its biological activity.

b-AP15 functions primarily as a deubiquitinase inhibitor , specifically targeting the ubiquitin-specific peptidase (USP) family of enzymes. By inhibiting these enzymes, b-AP15 disrupts the ubiquitin-proteasome system, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of b-AP15 on various cancer cell lines. Notably:

  • Human Tumor Cell Lines : In a study involving 54 human tumor cell lines from diverse cancers (leukemia, melanoma, etc.), b-AP15 demonstrated selective toxicity against certain cell types, particularly leukemia cells .
  • IC50 Values : The compound exhibited varying IC50 values depending on the cell line. For instance:
    • Against PACA2 (pancreatic cancer) cells: IC50 values ranged from 25.9 to 73.4 μM.
    • Against A549 (lung carcinoma) cells: IC50 values were noted around 34.9 to 57.6 μM .

Comparative Efficacy

In comparative studies with established chemotherapeutics like doxorubicin:

  • b-AP15 showed comparable or superior efficacy against specific cancer cell lines, indicating its potential as a therapeutic agent .

Antioxidant Activity

Beyond its cytotoxic potential, b-AP15 has also been assessed for antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its pharmacological profile .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A detailed evaluation of b-AP15 on lymphoid leukemia cells showed significant cytotoxicity compared to reference drugs like melphalan. The study highlighted that the compound's efficacy could be enhanced by modifying its structural components .
  • Mechanistic Insights : Research elucidating the mechanism revealed that b-AP15 not only inhibits deubiquitinases but also affects downstream signaling pathways involved in apoptosis and cell cycle regulation .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of b-AP15:

Study ReferenceCell LineIC50 (μM)MechanismNotes
L1210 (leukemia)<100Deubiquitinase inhibitionSelective toxicity observed
PACA2 (pancreatic)25.9 - 73.4Induction of apoptosisMore effective than doxorubicin
A549 (lung)34.9 - 57.6Antioxidant propertiesDose-dependent activity

Q & A

Q. What synthetic methodologies are recommended for preparing (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one?

The compound is synthesized via a base-catalyzed condensation reaction between 4-nitrobenzaldehyde and 1,1-dioxothian-4-one. This method parallels the synthesis of structurally analogous bis(benzylidene)piperidin-4-one derivatives, where aldehydes are condensed with cyclic ketones under reflux in ethanol with piperidine as a catalyst. Reaction monitoring via TLC and purification via recrystallization from ethanol are standard steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and olefinic protons (δ 7.0–7.5 ppm for conjugated double bonds). ¹³C NMR should confirm carbonyl (C=O, δ ~180 ppm) and sulfone (SO₂, δ ~110 ppm) groups.
  • IR : Key peaks include C=O (~1700 cm⁻¹), SO₂ asymmetric/symmetric stretches (~1300–1150 cm⁻¹), and NO₂ stretches (~1520–1350 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺, with fragmentation patterns reflecting loss of nitro groups or sulfone moieties. Reference PubChem protocols for similar thione derivatives .

Advanced Research Questions

Q. What crystallographic strategies resolve the compound’s stereochemistry and conformational flexibility?

Single-crystal X-ray diffraction is critical. Crystals grown via slow evaporation (e.g., in DCM/hexane) should be analyzed to determine the E,Z-configuration of the bis-benzylidene groups. Compare torsion angles (C=C–C=O) with analogous structures, such as (3E,5E)-3,5-bis(3-nitrobenzylidene) derivatives, which exhibit planar conformations stabilized by π-π stacking between nitrophenyl rings . Use SHELX or Olex2 for structure refinement, reporting R-factors < 0.05 for high reliability.

Q. How do electronic effects of the 4-nitrophenyl substituents influence the compound’s reactivity and photophysical properties?

  • UV-Vis Spectroscopy : Measure absorbance in DMSO (λmax ~350–400 nm) to assess π→π* transitions enhanced by nitro groups’ electron-withdrawing effects. Compare with non-nitrated analogs to quantify bathochromic shifts.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps, revealing charge distribution at the sulfone and nitro groups. This aligns with studies on nitrophenyl-acetonitrile derivatives .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Comparative Assays : Conduct parallel testing against control compounds (e.g., non-nitrated analogs) in enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity (MTT assay on cancer cell lines) models.
  • Statistical Analysis : Use ANOVA or multivariate regression to isolate variables (e.g., nitro group positioning, solvent polarity). Reference methodologies from nitrophenyl-based drug discovery studies, which emphasize dose-response curves and IC₅₀ validation .

Methodological Considerations

  • Data Reprodubility : Replicate synthetic steps ≥3 times, reporting yields and purity (HPLC ≥95%).
  • Contradiction Resolution : Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants vs. X-ray torsion angles) .
  • Ethical Reporting : Disclose solvent waste protocols (e.g., DCM recycling) and cytotoxicity assay ethical approvals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。